ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate
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Overview
Description
Ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodiazepine core: This is usually achieved through a cyclization reaction involving an appropriate ortho-diamine and a suitable electrophile.
Introduction of the thioether linkage: This step involves the reaction of the benzodiazepine core with 3-fluoro-4-methoxybenzyl chloride in the presence of a base to form the thioether linkage.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of benzodiazepine receptors.
Medicine: Potential therapeutic applications due to its benzodiazepine core, which may exhibit anxiolytic, sedative, or anticonvulsant properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is unique due to the presence of the 3-fluoro-4-methoxybenzyl thioether group, which may impart distinct pharmacological properties compared to other benzodiazepines. This structural feature could potentially enhance its binding affinity or selectivity for certain receptor subtypes, leading to unique therapeutic effects.
Properties
IUPAC Name |
ethyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-3-27-21(25)12-15-11-20(24-18-7-5-4-6-17(18)23-15)28-13-14-8-9-19(26-2)16(22)10-14/h4-11,23H,3,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJXMOKOOARKKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC3=CC(=C(C=C3)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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